(S)-2-Ethylpyrrolidine

Catalog No.
S12551359
CAS No.
M.F
C6H13N
M. Wt
99.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Ethylpyrrolidine

Product Name

(S)-2-Ethylpyrrolidine

IUPAC Name

(2S)-2-ethylpyrrolidine

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

InChI

InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1

InChI Key

JFZLDRUSMYBXRI-LURJTMIESA-N

Canonical SMILES

CCC1CCCN1

Isomeric SMILES

CC[C@H]1CCCN1

(S)-2-Ethylpyrrolidine is a chiral amine compound with the molecular formula C6H13NC_6H_{13}N and a molecular weight of approximately 99.17g/mol99.17\,g/mol. It is characterized by a five-membered pyrrolidine ring with an ethyl group attached at the second carbon. The compound is recognized for its importance in organic synthesis, particularly in asymmetric synthesis due to its chiral nature, which allows it to influence the stereochemistry of reactions favorably.

, including:

  • Oxidation: This compound can be oxidized to form corresponding N-oxides using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can undergo reduction to yield different amine derivatives, commonly employing reducing agents like lithium aluminum hydride and sodium borohydride.
  • Substitution: The pyrrolidine ring acts as a nucleophile in substitution reactions, where it can react with alkyl halides or acyl chlorides to form substituted products.

These reactions are significant as they produce valuable intermediates for further synthetic applications in organic chemistry.

(S)-2-Ethylpyrrolidine exhibits notable biological activity, primarily through its role as a ligand in biochemical assays and enzyme mechanisms. Its chiral properties allow it to selectively interact with various biological targets, influencing their activity. This interaction can modulate enzyme functions, making it a valuable compound in drug discovery and development processes.

Several methods exist for synthesizing (S)-2-Ethylpyrrolidine:

  • Asymmetric Hydrogenation: One common approach involves the asymmetric hydrogenation of 2-ethylpyrrole using chiral catalysts. This method ensures high enantioselectivity and is often employed in industrial contexts.
  • Reduction of 2-Ethylpyrrolidin-2-one: Another method includes the reduction of 2-ethylpyrrolidin-2-one with a chiral reducing agent, which also requires specific conditions to optimize yield and selectivity.

In industrial settings, large-scale production often utilizes advanced asymmetric hydrogenation techniques to achieve high purity and yield.

(S)-2-Ethylpyrrolidine has a broad range of applications:

  • In Chemistry: It serves as a chiral building block in asymmetric synthesis and catalysis.
  • In Biology: The compound is used in enzyme mechanism studies and as a ligand in biochemical assays.
  • In Medicine: It plays a crucial role as an intermediate in synthesizing pharmaceuticals, including antiviral and anticancer agents.
  • In Industry: The compound is also utilized in producing agrochemicals and various fine chemicals.

Research has shown that (S)-2-Ethylpyrrolidine can interact with specific molecular targets, enhancing enantioselectivity in catalytic processes. Its ability to bind selectively to enzymes or receptors allows it to modulate their activity effectively. This characteristic is particularly valuable in developing new therapeutic agents where selective action is paramount .

Several compounds exhibit structural similarities to (S)-2-Ethylpyrrolidine:

Compound NameStructure DescriptionUnique Features
(R)-2-EthylpyrrolidineEnantiomer of (S)-2-EthylpyrrolidineOpposite stereochemistry; used similarly in synthesis
2-MethylpyrrolidineContains a methyl group instead of an ethyl groupLess sterically hindered; different reactivity
2-EthylpiperidineSix-membered ring analog with an ethyl groupDifferent ring size alters properties and reactivity

The uniqueness of (S)-2-Ethylpyrrolidine lies in its specific stereochemistry and ability to participate in diverse

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

99.104799419 g/mol

Monoisotopic Mass

99.104799419 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-09-2024

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